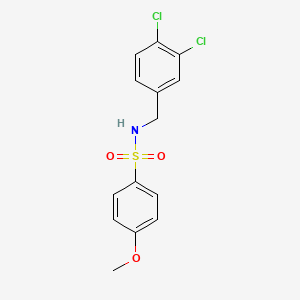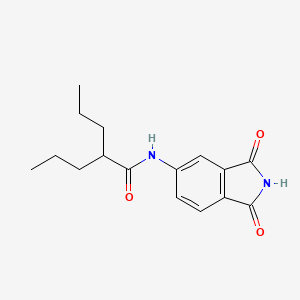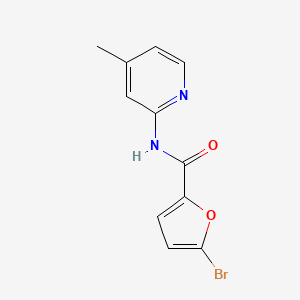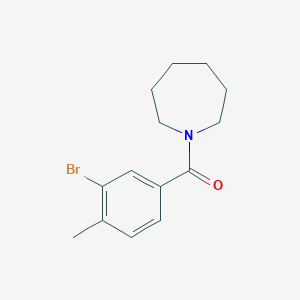![molecular formula C15H12FNO3 B5705660 1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FVN, and it is a derivative of benzene.
Mecanismo De Acción
The mechanism of action of FVN is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth of cancer cells. FVN has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
FVN has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been reported that FVN can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, FVN has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FVN in lab experiments is its high purity and stability. FVN is a relatively stable compound that can be stored for extended periods without significant degradation. Additionally, FVN is readily available and can be synthesized in large quantities, making it an ideal compound for various experiments. However, one of the limitations of using FVN is its potential toxicity. FVN has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on FVN. One area of interest is the development of FVN derivatives with improved anticancer activity. Another area of interest is the investigation of FVN's potential applications in materials science, particularly in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of FVN and its impact on biochemical and physiological processes in cells.
Métodos De Síntesis
The synthesis of FVN involves the reaction of 1-fluoro-3-methylbenzene with 4-(2-nitrovinyl)phenol in the presence of a base catalyst. This reaction results in the formation of FVN as a yellow solid with a melting point of 99-101°C. The synthesis method has been optimized to increase the yield of FVN, and it has been reported that the yield can be increased up to 80% by using different reaction conditions.
Aplicaciones Científicas De Investigación
FVN has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, FVN has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, FVN has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, FVN has been used as a reagent in various reactions to synthesize complex molecules.
Propiedades
IUPAC Name |
1-fluoro-3-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-3-1-2-13(10-14)11-20-15-6-4-12(5-7-15)8-9-17(18)19/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBISVNPSWRTES-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-Fluorobenzyloxy)-4-(2-nitrovinyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)


![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)

![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
